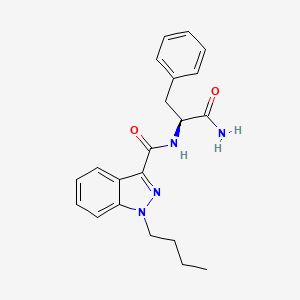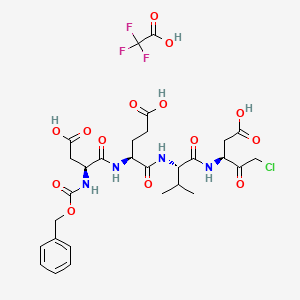
Z-VAD-AMC (acetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-VAD-AMC (acetate) is a fluorogenic substrate specifically designed for caspase-1. Upon enzymatic cleavage by caspase-1, it releases 7-amino-4-methylcoumarin, a fluorescent molecule that can be used to quantify caspase-1 activity. This compound is widely used in biochemical research to study apoptosis and other cell death mechanisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Z-VAD-AMC (acetate) involves multiple steps, starting with the protection of amino acids and the coupling of these protected amino acids to form the desired peptide sequence. The final step involves the attachment of the 7-amino-4-methylcoumarin moiety. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide in anhydrous solvents like dimethylformamide .
Industrial Production Methods: Industrial production of Z-VAD-AMC (acetate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in solid form and stored at low temperatures to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions: Z-VAD-AMC (acetate) primarily undergoes enzymatic cleavage reactions. It is specifically cleaved by caspase-1, releasing the fluorescent 7-amino-4-methylcoumarin. This reaction is highly specific and does not involve oxidation, reduction, or substitution reactions .
Common Reagents and Conditions: The enzymatic cleavage reaction requires the presence of active caspase-1 and is typically carried out in buffered aqueous solutions at physiological pH. The reaction conditions are optimized to ensure maximum activity of caspase-1 .
Major Products: The major product of the enzymatic cleavage of Z-VAD-AMC (acetate) is 7-amino-4-methylcoumarin, which exhibits strong fluorescence and can be easily quantified using fluorescence spectroscopy .
Applications De Recherche Scientifique
Z-VAD-AMC (acetate) has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme kinetics and the specificity of caspase-1.
Biology: Utilized in cell death assays to quantify caspase-1 activity and study apoptosis.
Medicine: Employed in drug discovery and development to screen for potential caspase-1 inhibitors.
Industry: Applied in the development of diagnostic assays and research kits for studying cell death mechanisms
Mécanisme D'action
Z-VAD-AMC (acetate) exerts its effects by serving as a substrate for caspase-1. Upon cleavage by caspase-1, it releases 7-amino-4-methylcoumarin, which fluoresces and can be quantified. This allows researchers to measure caspase-1 activity and study its role in apoptosis and other cellular processes. The molecular target of Z-VAD-AMC (acetate) is caspase-1, and the pathway involved is the caspase-mediated apoptotic pathway .
Comparaison Avec Des Composés Similaires
- Z-DEVD-AMC (acetate)
- Z-LEHD-AMC (acetate)
- Z-IETD-AMC (acetate)
Comparison: Z-VAD-AMC (acetate) is unique in its specificity for caspase-1, whereas other similar compounds like Z-DEVD-AMC (acetate) and Z-LEHD-AMC (acetate) are substrates for different caspases. This specificity makes Z-VAD-AMC (acetate) particularly useful for studying caspase-1 activity and its role in apoptosis .
Propriétés
Formule moléculaire |
C32H38N4O11 |
|---|---|
Poids moléculaire |
654.7 g/mol |
Nom IUPAC |
acetic acid;(3S)-4-[(4-methyl-2-oxochromen-7-yl)amino]-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H34N4O9.C2H4O2/c1-16(2)26(34-30(41)42-15-19-8-6-5-7-9-19)29(40)31-18(4)27(38)33-22(14-24(35)36)28(39)32-20-10-11-21-17(3)12-25(37)43-23(21)13-20;1-2(3)4/h5-13,16,18,22,26H,14-15H2,1-4H3,(H,31,40)(H,32,39)(H,33,38)(H,34,41)(H,35,36);1H3,(H,3,4)/t18-,22-,26-;/m0./s1 |
Clé InChI |
SXYMXZONFDAVEL-FYPZEFOXSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3.CC(=O)O |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Difluoromethoxy)phenyl]-5-[3-(3,4-difluorophenyl)propyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797028.png)


![3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B10797034.png)
![3-[4-(Difluoromethoxy)phenyl]-6-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797041.png)
![4-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B10797046.png)
![4-amino-1-[[1-(2-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B10797065.png)
![2-[4-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylamino]piperidin-1-yl]-N-methylacetamide](/img/structure/B10797066.png)
![1-benzyl-N-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]piperidin-4-amine](/img/structure/B10797071.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,5-dimethyl-1-phenylpyrrole-3-carboxamide](/img/structure/B10797097.png)
![1-(4-bromophenyl)-N,2,5-trimethyl-N-[2-(methylamino)-2-oxoethyl]pyrrole-3-carboxamide](/img/structure/B10797098.png)
![2-[[5-(2,5-dimethyl-1-phenylpyrrol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B10797105.png)

![4-[4-[6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]sulfonylmorpholine](/img/structure/B10797117.png)
